1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine
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Overview
Description
1-(6-Methoxypyridin-2-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The presence of both pyridine and piperidine moieties in this compound makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine typically involves the coupling of a pyridine derivative with a piperidine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in drug development and other applications .
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a potential candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): This compound is similar in structure and is used as an antihypertensive agent.
Other Piperidine Derivatives: Various piperidine derivatives are used in drug development due to their diverse biological activities.
Uniqueness: 1-(6-Methoxypyridin-2-yl)piperidin-4-amine is unique due to its dual pyridine and piperidine moieties, which provide a versatile scaffold for the development of drugs with multiple mechanisms of action. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)14-7-5-9(12)6-8-14/h2-4,9H,5-8,12H2,1H3 |
InChI Key |
JXJWLMJMQMBXMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCC(CC2)N |
Origin of Product |
United States |
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